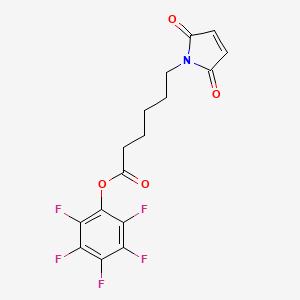

6-Maleimidocaproic acid-PFP ester

Descripción

Significance of Heterobifunctional Cross-linkers in Bioconjugation

Cross-linking agents are molecules that contain at least two reactive groups, enabling them to form covalent bonds between two or more molecules. gbiosciences.com They are broadly categorized into homobifunctional and heterobifunctional cross-linkers. thermofisher.com Homobifunctional linkers possess two identical reactive ends. gbiosciences.com While useful for certain applications like creating polymers from monomers or inducing intramolecular crosslinks, their use can lead to uncontrolled polymerization and self-conjugation. gbiosciences.comyoutube.com

In contrast, heterobifunctional cross-linkers have two different reactive groups. gbiosciences.comthermofisher.com This distinction is crucial as it allows for controlled, sequential (two-step) reactions. gbiosciences.comproteochem.com Researchers can first react one end of the linker with one molecule, purify the intermediate, and then introduce the second molecule to react with the other end. gbiosciences.comyoutube.com This stepwise approach minimizes undesirable outcomes like intramolecular cross-linking and polymerization, offering greater control over the final conjugate formation. gbiosciences.com

The most common heterobifunctional cross-linkers are designed to couple proteins through their amine and sulfhydryl groups. gbiosciences.com This specificity allows for the targeted conjugation of different biomolecules, which is invaluable for:

Studying molecular interactions: Investigating protein-protein, protein-DNA, and protein-ligand interactions to understand cellular signaling and structural biology. scbt.com

Creating advanced biomaterials: Immobilizing biomolecules onto surfaces for the development of biosensors and diagnostic assays. scbt.com

Developing targeted therapies: Constructing antibody-drug conjugates (ADCs) and other targeted drug delivery systems. youtube.comscbt.com

By enabling the selective and efficient joining of different molecules, heterobifunctional cross-linkers have become indispensable tools for designing complex and functional molecular architectures in biochemistry and molecular biology. scbt.com

Evolution of Activated Ester Chemistries in Protein Modification

The ability to modify proteins at specific sites is fundamental to bioconjugation. Primary amino groups, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for modification due to their ubiquity and reactivity. lumiprobe.com The acylation of these amino groups with activated carbonyl compounds is a widely used strategy. lumiprobe.com

Among the various activated carbonyls, activated esters have emerged as highly effective reagents for protein modification. Early developments in peptide chemistry laid the groundwork for the use of various activated esters to facilitate peptide bond formation. acs.orgacs.org Over time, certain types of activated esters were found to be particularly suitable for bioconjugation in aqueous environments.

N-hydroxysuccinimide (NHS) esters, for instance, are favored for their relatively good stability in the aqueous buffers used for biological reactions. lumiprobe.com They react efficiently with primary amines at a slightly alkaline pH (typically 8.3-8.5) to form stable amide bonds. lumiprobe.com The evolution of these reagents has also included the development of water-soluble versions, such as sulfo-NHS esters, which improve conjugation efficiency in biological systems. scbt.com

The pentafluorophenyl (PFP) ester represents a further advancement in activated ester chemistry. PFP esters are known for their high reactivity and efficiency in forming stable amide bonds with primary amines. broadpharm.com This enhanced reactivity makes them particularly useful in situations where the amine target may be less accessible or when faster reaction kinetics are desired. The development from simple activated esters to more sophisticated versions like PFP esters reflects a continuous drive towards creating more stable, efficient, and specific tools for protein modification.

Overview of 6-Maleimidocaproic acid-PFP ester as a Versatile Bioconjugation Reagent

This compound is a prime example of a modern heterobifunctional cross-linker that leverages the specific reactivities of two distinct chemical groups: a maleimide (B117702) and a PFP ester. broadpharm.com This reagent is designed for the precise coupling of molecules containing sulfhydryl (thiol) groups to those containing primary amine groups.

The maleimide group exhibits high specificity for sulfhydryl groups, typically found in cysteine residues of proteins, reacting within a pH range of 6.5 to 7.5 to form a stable thioether bond. broadpharm.com On the other end of the linker, the highly reactive PFP ester readily couples with primary amine groups to form a stable amide bond. broadpharm.com The molecule is built upon a six-carbon (caproic acid) alkyl chain, which acts as a spacer to separate the conjugated molecules. glpbio.commedchemexpress.com

A significant application of this compound is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). glpbio.commedchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to selectively destroy target proteins. glpbio.commedchemexpress.com In this context, the linker, such as this compound, plays the critical role of connecting a ligand that binds to an E3 ubiquitin ligase with another ligand that binds to the specific protein targeted for degradation. glpbio.commedchemexpress.com

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 692739-25-6 | glpbio.commedchemexpress.comglycomindsynth.com |

| Molecular Formula | C16H12F5NO4 | glpbio.commedchemexpress.comglycomindsynth.com |

| Molecular Weight | 377.26 g/mol | glpbio.commedchemexpress.com |

| Reactive Towards | Sulfhydryl groups (thiols) and Primary amine groups | broadpharm.com |

| Reactive Groups | Maleimide and Pentafluorophenyl (PFP) Ester | broadpharm.com |

The dual reactivity and defined spacer length of this compound make it a versatile and powerful tool for researchers developing complex bioconjugates for therapeutic and research applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQYBTAUACRWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization of 6 Maleimidocaproic Acid Pfp Ester

Strategies for Maleimide (B117702) Moiety Preparation

The foundational step in the synthesis of the target compound is the preparation of 6-Maleimidocaproic acid. This intermediate provides the reactive maleimide group essential for subsequent conjugation reactions. A common and effective method for its synthesis involves a two-step, one-pot reaction starting from readily available precursors: maleic anhydride (B1165640) and 6-aminocaproic acid.

The initial reaction is the nucleophilic attack of the primary amine of 6-aminocaproic acid on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction forms an intermediate maleamic acid. The subsequent and crucial step is the cyclization of the maleamic acid to form the stable five-membered maleimide ring. This dehydration reaction is typically facilitated by the addition of a dehydrating agent, such as acetic anhydride, and is often carried out at elevated temperatures.

A representative synthetic protocol involves refluxing maleic anhydride and 6-aminocaproic acid in a solvent like glacial acetic acid. researchgate.netglpbio.com The use of acetic anhydride as both a solvent and a dehydrating agent can be effective. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete conversion of the starting materials.

| Reagent | Molar Ratio | Role |

| Maleic Anhydride | 1 | Starting material |

| 6-Aminocaproic Acid | 1 | Starting material |

| Glacial Acetic Acid | Solvent | Reaction medium |

| Acetic Anhydride | 1 | Dehydrating agent |

| Sodium Acetate (B1210297) | Catalyst (optional) | Base catalyst |

Table 1: Typical Reagents for 6-Maleimidocaproic Acid Synthesis. This table outlines the key components and their roles in the formation of the maleimide moiety.

One study reported the synthesis of maleimido caproic acid by reacting 6-aminocaproic acid and maleic anhydride at room temperature for 5 hours using acetic anhydride and sodium acetate as a catalyst, achieving a yield of 90.34%. researchgate.net Another protocol involves refluxing the reactants in glacial acetic acid for 16 hours, followed by the dropwise addition of acetic anhydride and continued reflux for one hour. researchgate.net

Pentafluorophenyl Ester Formation via Controlled Reaction Conditions

With the 6-Maleimidocaproic acid in hand, the next critical stage is the activation of its terminal carboxylic acid group by converting it into a pentafluorophenyl (PFP) ester. PFP esters are highly reactive towards nucleophiles, particularly primary and secondary amines, making them excellent tools for bioconjugation. broadpharm.com The formation of the PFP ester is typically achieved by reacting the carboxylic acid with pentafluorophenol (B44920) in the presence of a coupling agent.

A widely used and effective coupling agent for this transformation is N,N'-dicyclohexylcarbodiimide (DCC). The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, leading to the formation of the desired PFP ester and the byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can be easily removed by filtration. To enhance the reaction rate and minimize side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often included.

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate, at room temperature. researchgate.net The progress of the esterification can be monitored by TLC, observing the consumption of the starting carboxylic acid. A similar synthesis of the pentafluorophenyl ester of 3-maleimidopropanoic acid was achieved by reacting the acid with pentafluorophenol and DCC in dichloromethane for 2 hours. researchgate.net

| Reagent | Molar Ratio | Role |

| 6-Maleimidocaproic Acid | 1 | Starting material |

| Pentafluorophenol | 1-1.2 | Esterifying agent |

| DCC | 1-1.1 | Coupling agent |

| DMAP | 0.1 | Catalyst |

| Anhydrous Dichloromethane | Solvent | Reaction medium |

Table 2: Reagents for Pentafluorophenyl Ester Formation. This table details the components for the activation of the carboxylic acid group.

The choice of reaction conditions is crucial to prevent the premature reaction of the maleimide group and to ensure high yields of the activated ester.

Advanced Purification Techniques for High-Purity 6-Maleimidocaproic acid-PFP ester

Obtaining a high-purity final product is paramount for its successful application in sensitive downstream processes like bioconjugation. The purification strategy for this compound must effectively remove unreacted starting materials, coupling agents, and byproducts.

Following the esterification reaction, the precipitated DCU is the first impurity to be removed, which is readily accomplished by filtration. The filtrate, containing the desired product, unreacted starting materials, and the catalyst, is then typically concentrated under reduced pressure.

The primary method for purifying the crude product is column chromatography on silica (B1680970) gel. A gradient elution system, often employing a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane), is used to separate the components based on their polarity. The maleimide functionality can be sensitive to certain conditions, so care must be taken to use neutral solvents and avoid prolonged exposure to silica gel, which can be slightly acidic. For N-substituted maleimides, purification using a silica gel column has been shown to be effective. medchemexpress.com

Recrystallization is another powerful technique for achieving high purity, particularly if the product is a solid at room temperature. A suitable solvent system is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor.

For the intermediate, 6-Maleimidocaproic acid, a common purification method is chromatography over silica using a solvent system such as dichloromethane-methanol-acetic acid (100:5:1), which yields a crystalline solid. researchgate.net

Analytical Characterization Techniques for Structural Elucidation of Synthetic Intermediates and Final Product

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound and its precursor. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural verification.

For the intermediate 6-Maleimidocaproic acid , the ¹H NMR spectrum in CDCl₃ would be expected to show a characteristic singlet for the two equivalent protons of the maleimide double bond at around 6.7 ppm. researchgate.net The spectrum would also feature multiplets for the methylene (B1212753) groups of the caproic acid chain and a broad singlet for the carboxylic acid proton.

For the final product, This compound , the ¹H NMR spectrum would retain the maleimide and caproic acid chain signals, but the carboxylic acid proton signal would disappear. The successful formation of the ester would be confirmed by the presence of new signals in the aromatic region corresponding to the pentafluorophenyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to support the structural elucidation. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition. The expected molecular weight for 6-Maleimidocaproic acid is 211.21 g/mol , and for this compound, it is approximately 377.26 g/mol . medchemexpress.combroadpharm.com

Reactive Mechanisms and Functional Group Selectivity of 6 Maleimidocaproic Acid Pfp Ester

Amine Reactivity of the Pentafluorophenyl Ester Moiety

The other reactive arm of the crosslinker is the pentafluorophenyl (PFP) ester. PFP esters are highly activated esters used for forming amide bonds with primary and secondary amines. broadpharm.comwikipedia.org

The formation of an amide bond from a PFP ester proceeds through a nucleophilic acyl substitution mechanism. umich.edursc.org

Nucleophilic Attack : A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com

Leaving Group Departure : The tetrahedral intermediate collapses, and the pentafluorophenoxide ion—a very stable leaving group due to the electron-withdrawing nature of the five fluorine atoms—is expelled. umich.edu

Deprotonation : A base (often another amine molecule in the solution) removes a proton from the nitrogen atom, yielding the final, stable amide bond and releasing pentafluorophenol (B44920) (PFP-OH) as a byproduct. masterorganicchemistry.com

This reaction is typically carried out at a pH between 7 and 9. windows.netbroadpharm.com Higher pH increases the nucleophilicity of the amine but also increases the rate of hydrolysis of the PFP ester, where water acts as the nucleophile. windows.netbroadpharm.com

PFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another class of commonly used amine-reactive crosslinkers. thieme-connect.com

| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Reactivity with Amines | Slightly less reactive than NHS esters under some conditions, but highly efficient. thieme-connect.com | Generally considered highly reactive and the standard for many applications. thieme-connect.com |

| Hydrolytic Stability | Significantly more stable against spontaneous hydrolysis in aqueous buffers compared to NHS esters. researchgate.netwikipedia.orgbroadpharm.com | More susceptible to hydrolysis, especially at pH > 8, with a half-life that can be on the order of minutes. researchgate.netthermofisher.cn |

| Optimal pH for Conjugation | Typically pH 7-9. windows.netbroadpharm.com Some sources suggest a slightly higher optimal pH than for NHS esters. researchgate.net | Typically pH 7-8.5. researchgate.net |

| Byproduct Interference | The byproduct, pentafluorophenol (PFP-OH), is less nucleophilic than NHS, reducing the risk of it interfering with the desired reaction. thieme-connect.com | The byproduct, N-hydroxysuccinimide, can be nucleophilic and potentially cause side reactions. thieme-connect.com |

The greater hydrolytic stability of PFP esters is a significant advantage, as it allows for more efficient conjugation reactions with higher yields because less of the crosslinker is lost to hydrolysis over the course of the reaction. broadpharm.combroadpharm.com This makes PFP esters a superior choice for reactions that require longer incubation times or for conjugating to valuable or sensitive biomolecules where reaction efficiency is paramount. thieme-connect.com

Optimization of Reaction Conditions for Amine Conjugation

The conjugation of 6-Maleimidocaproic acid-PFP ester to primary and secondary amines involves a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the pentafluorophenol leaving group. rsc.orgnih.gov The efficiency of this reaction is highly dependent on several key parameters. Optimizing these conditions is crucial to maximize conjugation yield while minimizing side reactions such as hydrolysis of the ester.

Key factors that influence the reaction include pH, the molar ratio of reactants, temperature, reaction time, and the choice of solvent. The primary amino group must be unprotonated to be nucleophilic, making the reaction pH-dependent.

Reaction pH: The optimal pH range for the conjugation of PFP esters with amines is typically between 7.2 and 8.5. precisepeg.com In this range, a sufficient concentration of the deprotonated, nucleophilic primary amine is present to facilitate the reaction. At lower pH values, the amine is protonated (R-NH3+), rendering it non-nucleophilic and reducing the reaction rate. Conversely, pH values above 8.5 can significantly increase the rate of hydrolysis of the PFP ester, which competes with the desired amidation reaction. precisepeg.com It is also critical to avoid buffers containing free amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester. thermofisher.com

Molar Ratio: To drive the reaction towards completion, the PFP ester is typically used in excess relative to the amine-containing biomolecule. A molar ratio of PFP ester to free amine ranging from 2:1 to 10:1 is generally recommended. precisepeg.com The precise ratio for optimal efficiency should be determined empirically based on the specific reactants and desired degree of labeling.

Temperature and Time: The reaction can be performed under various temperature and time conditions. For many applications, the conjugation proceeds efficiently at room temperature (20–25°C) for a duration of 1 to 4 hours. precisepeg.com For biomolecules that may be sensitive to prolonged exposure to room temperature, the reaction can be carried out at 4°C overnight. precisepeg.com

Solvents and Catalysts: While the reaction proceeds well in aqueous buffers, solubility issues can arise with hydrophobic reactants. In such cases, the addition of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) at 5–10% of the total volume can improve solubility. precisepeg.com If the reaction rate is slow, the addition of a mild, non-nucleophilic base like triethylamine (B128534) (TEA) or sodium bicarbonate can be beneficial. precisepeg.com In some contexts, such as solid-phase peptide synthesis, 1-hydroxybenzotriazole (B26582) (HOBt) has been used as a catalyst to ensure facile amide bond coupling. nih.govpsu.edu

Below is a data table summarizing the optimized reaction conditions for amine conjugation.

| Parameter | Recommended Range/Condition | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Ensures the amine is deprotonated and nucleophilic while minimizing ester hydrolysis. precisepeg.com |

| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | Drives the reaction equilibrium towards product formation. precisepeg.com |

| Temperature | 20-25°C (Room Temp) or 4°C | Room temperature allows for a faster reaction, while 4°C is suitable for sensitive biomolecules. precisepeg.com |

| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Provides sufficient time for the reaction to proceed to completion. precisepeg.com |

| Solvent | Aqueous Buffer (PBS, Borate, HEPES) with optional 5-10% DMSO, DMF, or ACN | Maintains biomolecule stability; organic co-solvents aid solubility of hydrophobic linkers. precisepeg.com |

| Catalyst (Optional) | 10–50 mM TEA or 0.1 M NaHCO₃ | Increases the rate of reaction for slow conjugations by acting as a mild base. precisepeg.com |

Orthogonal Reactivity and Chemoselective Bioconjugation Strategies

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that target distinct functional groups on other molecules. broadpharm.com This property allows for orthogonal, or mutually independent, chemical reactions, which is a cornerstone of modern chemoselective bioconjugation strategies. The two reactive moieties are the maleimide (B117702) group and the pentafluorophenyl (PFP) ester.

The maleimide group is highly selective for sulfhydryl (thiol) groups, such as those found on the side chain of cysteine residues in proteins. broadpharm.com This reaction, a Michael addition, proceeds efficiently under mild conditions, typically in a pH range of 6.5 to 7.5, to form a stable thioether bond. broadpharm.com

The pentafluorophenyl ester, on the other hand, is an amine-reactive group. It reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide chain, to form a highly stable amide bond. broadpharm.com As discussed previously, this reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5. precisepeg.com

The differential pH requirements for the optimal reactivity of the maleimide and PFP ester groups provide a powerful tool for controlling the conjugation process. By carefully selecting the reaction pH, one can direct the crosslinker to react with a specific functional group first. For instance, a two-step sequential conjugation can be performed:

Reaction of the maleimide group with a thiol-containing molecule at pH ~7.0.

Purification of the intermediate, followed by reaction of the remaining PFP ester with an amine-containing molecule at pH ~8.0.

This orthogonal reactivity is fundamental to its application in creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.commedchemexpress.com In the synthesis of PROTACs, for example, the crosslinker connects two different small molecules: one that binds to a target protein and another that binds to an E3 ubiquitin ligase, thereby hijacking the cell's protein degradation machinery. glpbio.commedchemexpress.comglpbio.com

Stability and Hydrolysis Pathways of the Pentafluorophenyl Ester in Aqueous Environments

A critical characteristic of any amine-reactive crosslinker used in bioconjugation is its stability in aqueous buffers. The reagent must persist long enough to react efficiently with the target amine but not be so stable that it requires harsh conditions for reaction. The pentafluorophenyl (PFP) ester moiety of this compound demonstrates superior hydrolytic stability compared to many other commonly used activated esters, particularly N-hydroxysuccinimidyl (NHS) esters. rsc.orgthieme-connect.comnih.gov

In aqueous environments, the primary competing reaction for the PFP ester is hydrolysis, where a water molecule attacks the ester's carbonyl carbon, leading to the regeneration of the carboxylic acid and the release of pentafluorophenol. This side reaction is undesirable as it deactivates the crosslinker.

Studies comparing various activated esters have shown that PFP esters are significantly more resistant to hydrolysis than NHS esters. rsc.org One study demonstrated that in an aqueous solution, a PFP ester was approximately six times more stable than its corresponding NHS ester. rsc.org This enhanced stability is a significant advantage, as it allows for more efficient reactions and provides a wider window for the conjugation to occur, potentially leading to higher yields. precisepeg.comthieme-connect.com Another study that prepared and tested several active esters of 6-maleimidohexanoic acid concluded that the pentafluorophenyl ester derivative showed the highest stability and reactivity in aqueous media. nih.gov

Despite their enhanced stability in water, PFP esters remain highly reactive towards amine nucleophiles, striking an effective balance for bioconjugation. rsc.orgnih.gov As solids, both PFP and NHS esters exhibit excellent bench-top stability, with one analysis showing no detectable decomposition after 300 hours of storage under air. rsc.org

The table below provides a qualitative comparison of the stability of PFP esters against other common acyl electrophiles in an aqueous environment, based on research findings. rsc.org

| Acyl Electrophile | Relative Stability in Aqueous Solution | Primary Hydrolysis Product |

|---|---|---|

| Acyl Chloride | Very Low (decomposes in minutes) | Carboxylic Acid |

| Anhydride (B1165640) | Low | Carboxylic Acid |

| NHS Ester | Moderate | Carboxylic Acid + N-hydroxysuccinimide |

| PFP Ester | High (~6-fold more stable than NHS Ester) rsc.org | Carboxylic Acid + Pentafluorophenol |

Biomolecular Interaction Analysis and Conjugate Stability

Formation and Characterization of Thioether Linkages with Biologically Relevant Thiols

The formation of a stable thioether linkage between the maleimide (B117702) group of 6-Maleimidocaproic acid-PFP ester and a thiol-containing biomolecule, such as a protein with an accessible cysteine residue, is a cornerstone of its utility. This reaction proceeds via a Michael addition, a well-established method in bioconjugation due to its high selectivity and rapid kinetics under mild, near-neutral pH conditions. jove.comnih.gov

The reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond. nih.gov The reaction rate is dependent on several factors, including the pH of the medium, the pKa of the thiol group, and the solvent. rsc.orgresearchgate.net Generally, the reaction is favored in protic solvents and proceeds over a wide pH range, from acidic to slightly basic (pH 2.5 to 8). nih.govresearchgate.net

A study involving the reaction of 6-maleimidohexanoic acid with L-cysteine demonstrated the rapid and quantitative nature of this conjugation. Analysis using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS) confirmed the formation of the conjugate. nih.govresearchgate.net Interestingly, this study also identified the presence of two isomeric products, suggesting a potential rearrangement between the thioether and an alternative linkage involving the amino group of cysteine. nih.govresearchgate.net

Characterization of the resulting succinimidyl thioether conjugate is typically achieved through a combination of analytical techniques. Mass spectrometry (e.g., MALDI-TOF MS) is used to confirm the mass of the final conjugate, verifying the successful addition of the linker to the biomolecule. jove.com Chromatographic methods like RP-HPLC are employed to separate the conjugate from unreacted starting materials and to assess the purity of the product. nih.govresearchgate.net Further structural confirmation can be obtained using nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the chemical environment of the atoms within the newly formed linkage. nih.gov

It is important to note that the conjugation of maleimides with N-terminal cysteine peptides can sometimes lead to a side reaction known as thiazine (B8601807) rearrangement. nih.govbachem.com This transcyclization can occur at neutral or basic pH and results in the formation of a six-membered thiazine ring structure, which can complicate the purification and characterization of the desired conjugate. nih.govbachem.com

Assessment of Amide Bond Stability in Physiological Milieus

The second reactive moiety of the crosslinker is the pentafluorophenyl (PFP) ester. This activated ester reacts with primary amines to form a highly stable amide bond. PFP esters are known to be effective for creating amide bonds and are noted for being less susceptible to spontaneous hydrolysis during conjugation reactions compared to other active esters like N-hydroxysuccinimide (NHS) esters. wikipedia.orgthieme-connect.com

The stability of the resulting amide bond is a critical feature, as this linkage is renowned for its robustness under a wide range of conditions. nih.gov In biological systems, the amide bond's stability is fundamental to the structural integrity of proteins. solubilityofthings.com The hydrolysis of a typical amide bond under neutral pH (pH 7) is an exceedingly slow process, with a half-life estimated to be hundreds of years, highlighting its inherent stability. nih.gov

However, the stability of an amide bond can be influenced by its local chemical environment. For instance, studies on N-acylated amino acid amides have shown that the presence of electron-rich aromatic groups can render a remote amide bond surprisingly unstable to hydrolysis under mild acidic conditions. nih.gov Conversely, standard aliphatic amides, such as the one formed from the 6-maleimidocaproic acid backbone, are generally very stable. nih.gov The hydrolysis of amide bonds can be catalyzed by strong acids or bases, but they remain largely intact under physiological pH. solubilityofthings.comacs.org

The rate of hydrolysis of the PFP ester itself is also a key consideration during the conjugation process. While more stable than some other activated esters, PFP esters will still hydrolyze in aqueous environments. The rate of this hydrolysis is influenced by pH and temperature. thieme-connect.comnih.gov Therefore, conjugation reactions are typically carried out in a controlled manner to ensure efficient amide bond formation with the target biomolecule before significant hydrolysis of the PFP ester occurs.

Evaluation of Linker Stability in Complex Biological Systems

While often described as stable, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation. prolynxinc.com This process is essentially a reversal of the initial conjugation reaction and can be facilitated by the presence of other thiols in the biological milieu, such as glutathione (B108866), which is abundant in plasma. prolynxinc.comresearchgate.net This can lead to the exchange of the conjugated biomolecule with other thiol-containing species, potentially compromising the efficacy of the conjugate. nih.gov

A competing and ultimately stabilizing reaction is the hydrolysis of the succinimide (B58015) ring within the thioether linkage. prolynxinc.comresearchgate.net This ring-opening reaction results in the formation of two isomeric succinamic acid thioethers, which are significantly more stable and resistant to the retro-Michael reaction and subsequent thiol exchange. prolynxinc.comresearchgate.net The rate of this stabilizing hydrolysis can be slow for conjugates made with standard maleimides. prolynxinc.comresearchgate.net However, once the ring is opened, the resulting products have been shown to have half-lives of over two years, effectively locking the conjugate in a stable form. prolynxinc.comresearchgate.net

Studies have shown that conjugates with a maleimidocaproyl-containing linker can undergo this succinimide ring hydrolysis when exposed to a positively charged environment or over time in storage. researchgate.net The stability of conjugates in plasma can be assessed by incubating them in plasma or serum over a period of time and analyzing the amount of intact conjugate remaining. biorxiv.orgnih.gov For example, the stability of a homodimer linked via a maleimide was shown to be significantly enhanced after ring-opening hydrolysis, with the conjugate remaining intact in 50% human plasma for 7 days at 37°C. nih.gov

The table below summarizes the stability of different linkages under various conditions.

| Linkage Type | Condition | Stability Outcome | Reference |

| Maleimide-Thiol Adduct | Presence of other thiols (e.g., glutathione) | Susceptible to retro-Michael reaction and thiol exchange | prolynxinc.comresearchgate.net |

| Hydrolyzed Maleimide-Thiol Adduct | Physiological conditions | Highly stable, resistant to thiol exchange (t½ > 2 years) | prolynxinc.comresearchgate.net |

| Amide Bond | Physiological pH (pH 7) | Extremely stable (t½ ~ hundreds of years) | nih.gov |

| PFP Ester | Aqueous buffer | Susceptible to hydrolysis | wikipedia.orgthieme-connect.com |

Mechanisms of Cleavable Linker Design and Controlled Release

While the linker formed by this compound is generally considered non-cleavable and stable, understanding the principles of cleavable linker design provides essential context for its application in fields like antibody-drug conjugates (ADCs). biochempeg.com The primary goal of a cleavable linker is to remain stable in systemic circulation and then release its payload (e.g., a cytotoxic drug) under specific conditions prevalent at the target site, such as a tumor. proteogenix.sciencenih.gov This controlled release minimizes off-target toxicity and enhances the therapeutic window of the drug. nih.govpreprints.org

There are three main strategies for designing cleavable linkers:

Enzyme-Sensitive Linkers: These linkers incorporate a peptide sequence that can be specifically cleaved by enzymes that are overexpressed in the target environment, such as the lysosomes of cancer cells. broadpharm.comiphasebiosci.com A widely used example is the valine-citrulline (VC) dipeptide, which is readily cleaved by the lysosomal protease cathepsin B. biochempeg.comiphasebiosci.com Upon cleavage of the peptide, a self-immolative spacer often facilitates the release of the unmodified drug.

pH-Sensitive Linkers: This approach utilizes the pH difference between the bloodstream (pH ~7.4) and the more acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells. iphasebiosci.comcreativebiomart.net Linkers containing acid-labile groups, such as hydrazones or carbonates, are designed to be stable at neutral pH but hydrolyze and release the payload in the acidic intracellular compartments. broadpharm.comcreativebiomart.net

Glutathione-Sensitive Linkers: These linkers exploit the significantly higher concentration of glutathione (GSH) inside cells compared to the extracellular environment. Linkers containing a disulfide bond are stable in the bloodstream but are rapidly reduced by intracellular GSH, leading to the cleavage of the linker and release of the payload. broadpharm.com

The choice of a cleavable linker strategy depends on the specific application, including the nature of the target, the payload, and the desired release mechanism. proteogenix.sciencewuxibiology.com The overarching principle is to create a conjugate that is stable systemically but becomes activated for payload release upon reaching the intended site of action. aacrjournals.org

The table below outlines the primary mechanisms of common cleavable linkers.

| Linker Type | Cleavage Mechanism | Triggering Environment | Example | Reference |

| Peptide Linker | Enzymatic Cleavage | Lysosomes (e.g., Cathepsin B) | Valine-Citrulline (VC) | biochempeg.comiphasebiosci.com |

| Hydrazone Linker | Acid Hydrolysis | Endosomes/Lysosomes (Low pH) | broadpharm.comcreativebiomart.net | |

| Disulfide Linker | Reduction | Cytosol (High Glutathione) | broadpharm.com |

Applications in Targeted Protein Degradation: Protac and Lytac Development

Design Principles of Proteolysis-Targeting Chimeras (PROTACs) Utilizing 6-Maleimidocaproic acid-PFP ester.medchemexpress.comnih.govnih.govbocsci.com

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI). medchemexpress.commedchemexpress.com The general structure of a PROTAC consists of two distinct ligands connected by a chemical linker. One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com this compound is an alkyl chain-based PROTAC linker used in the synthesis of these molecules. medchemexpress.comglpbio.combiocat.com

Conjugation of E3 Ubiquitin Ligase Ligands.nih.govnih.govbocsci.com

The PFP ester group of this compound is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines present on E3 ligase ligands. broadpharm.com This reactivity allows for the efficient and specific conjugation of the linker to the E3 ligase recruiting moiety. The maleimide (B117702) group, on the other hand, is a thiol-reactive handle that can be used to attach the other end of the linker to a ligand for the target protein, often through a cysteine residue. broadpharm.com This dual reactivity makes this compound a versatile tool for PROTAC synthesis.

Linker Role in Ternary Complex Formation and Target Protein Ubiquitination.medchemexpress.comnih.govnih.govbocsci.com

The linker component of a PROTAC, for which this compound provides the backbone, is not merely a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy. researchgate.net The primary role of the linker is to facilitate the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net

The stability of this ternary complex is a key factor for subsequent ubiquitination of the target protein. nih.gov A well-designed linker, derived from components like this compound, optimally orients the target protein and the E3 ligase, allowing for efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for degradation by the proteasome. medchemexpress.com The flexibility and length of the linker can significantly influence the stability and conformation of the ternary complex, thereby impacting the degradation efficiency. researchgate.net

Strategies for Constructing Lysosome-Targeting Chimeras (LYTACs) with this compound.mtoz-biolabs.com

While PROTACs utilize the intracellular ubiquitin-proteasome system, Lysosome-Targeting Chimeras (LYTACs) are designed to degrade extracellular and membrane-associated proteins by hijacking the endo-lysosomal pathway. The fundamental design principle of a LYTAC is similar to that of a PROTAC, involving a target-binding ligand and a lysosome-targeting ligand connected by a linker.

The versatile chemistry of this compound makes it suitable for the construction of LYTACs as well. The PFP ester can be reacted with an amine-containing lysosome-targeting ligand, such as a ligand for the asialoglycoprotein receptor (ASGPR), while the maleimide group can be conjugated to a target-binding moiety, like an antibody or a small molecule that recognizes a cell-surface protein. This modular approach allows for the creation of LYTACs capable of bringing a target protein to the lysosome for degradation.

In Vitro and Cellular Assays for PROTAC/LYTAC Efficacy Assessment.medchemexpress.combocsci.com

A comprehensive suite of in vitro and cellular assays is essential to evaluate the efficacy of newly synthesized PROTACs and LYTACs. These assays assess various aspects of the molecule's function, from initial binding events to the final degradation of the target protein.

Interactive Table: Key Assays for PROTAC/LYTAC Evaluation

| Assay Category | Specific Assay | Purpose | Throughput |

| Binding Analysis | Thermal Shift Assay (TSA) mtoz-biolabs.com | Measures the binding affinity of the PROTAC/LYTAC to the target protein and E3 ligase. | Medium to High |

| Surface Plasmon Resonance (SPR) | Quantifies the kinetics and affinity of binary and ternary complex formation. | Low to Medium | |

| Isothermal Titration Calorimetry (ITC) | Determines the thermodynamic parameters of binding interactions. | Low | |

| Ternary Complex Formation | Fluorescence Polarization (FP) scispace.com | Assesses the formation of the ternary complex in solution. | High |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mtoz-biolabs.com | Monitors the proximity of the target protein and E3 ligase upon PROTAC addition. | High | |

| AlphaLISA nih.gov | A bead-based assay to detect and quantify ternary complex formation. | High | |

| Ubiquitination | Western Blotting mtoz-biolabs.com | Detects the polyubiquitination of the target protein. | Low |

| In Vitro Ubiquitination Assays nih.gov | Reconstitutes the ubiquitination cascade to directly measure target modification. | Low to Medium | |

| Protein Degradation | Western Blotting researchgate.net | The most common method to quantify the reduction in target protein levels. | Low |

| In-Cell Western/ELISA mtoz-biolabs.com | More quantitative and higher throughput methods for measuring protein levels. | Medium to High | |

| Mass Spectrometry-based Proteomics mtoz-biolabs.com | Provides an unbiased, global view of protein degradation and off-target effects. | Low | |

| Cellular Efficacy | Cell Viability Assays (e.g., CTG, MTS) | Measures the cytotoxic effect of the PROTAC/LYTAC on cancer cells. | High |

| Cell Proliferation Assays | Determines the impact of protein degradation on cell growth. | High | |

| Phenotypic Assays | Evaluates the functional consequences of target protein degradation in a disease-relevant context. | Varies | |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) mtoz-biolabs.com | Assesses the passive membrane permeability of the PROTAC/LYTAC. | High |

| Caco-2 Permeability Assay mtoz-biolabs.com | Evaluates both passive and active transport across a cell monolayer. | Medium |

Structure-Activity Relationship (SAR) Studies of this compound-based PROTACs/LYTACs.0qy.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the performance of PROTACs and LYTACs. These studies systematically modify the structure of the degrader molecule and evaluate the impact of these changes on its activity. For PROTACs and LYTACs constructed with this compound, SAR studies often focus on the linker component.

Key parameters investigated in SAR studies include:

Linker Length: The length of the alkyl chain in the linker can significantly affect the stability of the ternary complex. nih.gov Varying the length can either improve or hinder the optimal positioning of the target protein and the E3 ligase.

Linker Rigidity: The flexibility of the linker is another critical factor. researchgate.net While some flexibility is necessary to allow for the formation of the ternary complex, excessive flexibility can be detrimental.

Attachment Points: The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand can dramatically influence the geometry of the ternary complex and, consequently, the degradation efficiency. nih.gov

By systematically exploring these parameters, researchers can identify the optimal linker design for a given target and E3 ligase combination, leading to the development of more potent and selective protein degraders. Molecular dynamics simulations can also be employed to understand how linker modifications affect the stability and dynamics of the ternary complex. nih.gov

Advanced Bioconjugation Strategies for Therapeutic and Diagnostic Agents

Antibody-Drug Conjugates (ADCs) via 6-Maleimidocaproic acid-PFP esterresearchgate.netacs.org

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, efficacy, and therapeutic window. biochempeg.com 6-Maleimidocaproic acid-PFP ester serves as a key building block in the synthesis of ADCs, facilitating the covalent attachment of the drug to the antibody. broadpharm.com

Site-Specific Conjugation to Antibody Cysteines or Lysines

The dual reactivity of this compound allows for targeted conjugation to specific amino acid residues on the antibody. The maleimide (B117702) group exhibits high reactivity and specificity towards the thiol groups (-SH) of cysteine residues, forming a stable thioether bond. This reaction typically proceeds under mild physiological conditions (pH 6.5-7.5), which helps to preserve the antibody's structure and function.

Simultaneously, the pentafluorophenyl (PFP) ester is a highly reactive acylating agent that readily forms stable amide bonds with the primary amine groups (-NH2) of lysine (B10760008) residues. broadpharm.com PFP esters are known for their high reactivity and stability in aqueous media compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them efficient reagents for bioconjugation. nih.gov This dual functionality allows for flexibility in conjugation strategies, enabling the attachment of payloads to either cysteine or lysine residues on the antibody, depending on the desired properties of the final ADC. frontiersin.org

Impact of Linker on ADC Stability and Efficacynih.gov

One of the challenges with maleimide-based linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to the deconjugation of the drug-linker from the antibody. researchgate.net This instability can be influenced by the local microenvironment and the specific cysteine residue to which the linker is attached. acs.org Research has shown that ADCs with maleimide-based linkers can exhibit a loss of payload over time in plasma. researchgate.netnih.gov For instance, studies comparing different linker technologies have highlighted the varying stability profiles of maleimide-containing ADCs.

To address this, strategies have been developed to improve the stability of the maleimide linkage, such as the use of di-substituted maleimides or alternative conjugation chemistries. nih.gov Despite this potential instability, the maleimidocaproyl linker has been successfully used in several ADCs, including those with non-cleavable linkers where the drug is released upon lysosomal degradation of the entire antibody-drug conjugate. nih.gov The balance between linker stability in circulation and efficient payload release at the tumor site is a key consideration in ADC design, and the 6-maleimidocaproic acid-derived linker provides a well-studied platform for optimizing these properties. acs.orgconsensus.app

Table 1: Comparative Stability of Different Linker Chemistries in ADCs

| Linker Type | Stability Characteristic | Payload Release Mechanism | Reference |

| Maleimide-based (e.g., mc-linker) | Prone to retro-Michael reaction, leading to potential premature payload release. | Can be part of cleavable or non-cleavable systems. | researchgate.netnih.gov |

| Disulfide-based | Cleaved in the reducing environment of the cell. | Redox-sensitive cleavage. | acs.org |

| Peptide-based (e.g., Val-Cit) | Cleaved by lysosomal proteases like Cathepsin B. | Enzyme-specific cleavage. | nih.gov |

| Non-cleavable (e.g., thioether) | Requires degradation of the antibody in the lysosome to release the drug. | Proteolytic degradation. | biochempeg.comnih.gov |

Conjugation of Peptides and Proteins for Functional Studiesbroadpharm.comnih.gov

The ability to selectively modify peptides and proteins is crucial for a wide range of functional studies, from elucidating biological pathways to developing novel diagnostics. This compound provides a versatile tool for this purpose. broadpharm.com Its heterobifunctional nature allows for the specific and covalent linkage of different molecules to peptides or proteins.

For instance, a peptide containing a cysteine residue can be selectively targeted by the maleimide group of the linker. The PFP ester end can then be used to attach a reporter molecule, such as a fluorescent dye or a small molecule probe, enabling the tracking and visualization of the peptide's localization and interactions within a biological system. nih.gov This approach is valuable for studying protein-protein interactions, enzyme activity, and cellular uptake mechanisms.

The 6-carbon spacer arm of the linker can also be advantageous, as it provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance and preserve the biological activity of the protein or peptide of interest.

Biotinylation and Other Affinity Tagging Methodologiesaxispharm.combiotium.com

Affinity tagging is a powerful technique for the detection, purification, and immobilization of proteins and other biomolecules. Biotin (B1667282), a small vitamin, forms an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin, making it a widely used affinity tag. axispharm.com this compound can be readily adapted for biotinylation and other affinity tagging applications.

By reacting the PFP ester of the linker with an amine-containing biotin derivative, a maleimide-functionalized biotinylation reagent can be synthesized. This reagent can then be used to selectively label proteins or other molecules containing free thiol groups. axispharm.comlumiprobe.com The resulting biotinylated molecule can be used in a variety of applications, including:

Affinity Purification: The biotinylated protein can be captured from a complex mixture using streptavidin-coated beads. axispharm.com

Immunoassays: Biotinylated antibodies are commonly used in ELISA and Western blotting to enhance signal detection through the use of streptavidin-enzyme conjugates. biotium.com

Cellular Imaging: Biotinylated probes can be visualized in cells using fluorescently labeled streptavidin.

The principle of using a maleimide-PFP ester linker can be extended to other affinity tags as well, providing a general strategy for the site-specific labeling of biomolecules for a wide range of affinity-based applications.

Development of Antibody-Oligonucleotide Conjugates (AOCs)mdpi.com

Antibody-oligonucleotide conjugates (AOCs) are an emerging class of therapeutics that combine the targeting ability of antibodies with the gene-silencing or immunomodulatory properties of oligonucleotides, such as siRNA or antisense oligonucleotides. nih.gov The synthesis of stable and well-defined AOCs is a key challenge in their development. mdpi.com

Heterobifunctional crosslinkers like this compound are well-suited for the preparation of AOCs. nih.govacs.org A common strategy involves a two-step process:

An amine-modified oligonucleotide is first reacted with the PFP ester of the linker to create a maleimide-activated oligonucleotide. google.com

The maleimide-functionalized oligonucleotide is then conjugated to the thiol groups of a reduced antibody, forming a stable thioether linkage. google.com

This method allows for the controlled and site-specific attachment of the oligonucleotide to the antibody, which is crucial for maintaining the biological activity of both components and for achieving a homogenous product with a defined drug-to-antibody ratio (DAR). acs.org The use of linkers with different lengths and compositions, such as the 6-carbon spacer of 6-maleimidocaproic acid, can influence the properties of the resulting AOC, including its stability and in vivo performance.

Integration into Nanoparticle and Polymeric Delivery Systemsnih.govnih.gov

Nanoparticles and polymeric systems are increasingly being explored as advanced drug delivery vehicles due to their ability to improve drug solubility, prolong circulation time, and enhance tumor targeting through the enhanced permeability and retention (EPR) effect. The surface functionalization of these delivery systems with targeting ligands, such as antibodies or peptides, is essential for their efficacy.

This compound can be utilized to functionalize nanoparticles and polymers with biomolecules. For example, a polymer with available amine groups can be reacted with the PFP ester of the linker, resulting in a maleimide-functionalized polymer. rsc.org This activated polymer can then be used to conjugate thiol-containing targeting ligands to the surface of a nanoparticle or to form a self-assembling polymeric micelle. nih.govrsc.org

This strategy has been employed to develop mucoadhesive nanoparticles for localized drug delivery and to create targeted drug carriers for cancer therapy. nih.gov The maleimide group provides a robust and specific handle for attaching a wide range of biomolecules, while the PFP ester allows for the initial activation of the delivery system. The versatility of this chemistry makes this compound a valuable component in the design of sophisticated and targeted nanomedicines.

Analytical Methodologies for 6 Maleimidocaproic Acid Pfp Ester Conjugates

Mass Spectrometry-Based Characterization of Conjugated Biomolecules

Mass spectrometry (MS) stands as a cornerstone for the detailed structural analysis of biomolecules conjugated with 6-Maleimidocaproic acid-PFP ester. nih.gov It provides precise mass measurements that allow for the confirmation of covalent bond formation and the identification of the modified amino acid residues.

Identification of Cross-linked Peptides and Protein Adducts

The identification of peptides and proteins that have been successfully modified by this compound is a primary application of mass spectrometry. The pentafluorophenyl (PFP) ester end of the cross-linker reacts with primary amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, while the maleimide (B117702) group forms a stable thioether bond with the sulfhydryl group of cysteine residues. broadpharm.com This dual reactivity allows for the creation of protein-protein cross-links or the attachment of other molecules to a protein.

In a typical workflow, the conjugated protein is subjected to enzymatic digestion, often with trypsin, to generate a mixture of peptides. nih.gov This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The resulting mass spectra are searched against a protein database to identify the peptides. Cross-linked peptides will have a characteristic mass shift corresponding to the mass of the 6-Maleimidocaproic acid linker plus any attached molecule. Specialized software can be used to facilitate the identification of these modified peptides from the complex spectra. nih.gov

A study comparing different active esters of 6-maleimidohexanoic acid highlighted that the pentafluorophenyl ester exhibits high reactivity and stability in aqueous media, making it an effective cross-linking reagent. nih.gov This property increases the likelihood of successful conjugation and subsequent identification by mass spectrometry.

Table 1: Reactivity and Stability of 6-Maleimidohexanoic Acid Active Esters nih.gov

| Active Ester | Relative Reactivity | Stability in Aqueous Media |

| 4-Nitrophenyl ester | Moderate | Low |

| N-Hydroxy-5-norbornene-endo-2,3-dicarboximide ester | High | Moderate |

| Pentafluorophenyl ester | Highest | High |

Fragmentation Analysis for Linkage Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the exact site of the cross-linker attachment. In an MS/MS experiment, a specific peptide ion (the precursor ion) that is presumed to be cross-linked is isolated and then fragmented. The resulting fragment ions (product ions) provide sequence information that can pinpoint the modified amino acid.

The fragmentation pattern will show a series of b- and y-ions, which are fragments of the peptide backbone. A gap in this series, or a mass shift in a particular fragment ion, will indicate the presence and location of the 6-Maleimidocaproic acid modification. For intermolecularly cross-linked peptides, the fragmentation spectrum will be a composite of the fragment ions from both peptides, which can be complex to interpret. nih.gov However, the high mass accuracy of modern mass spectrometers aids in the confident assignment of these fragment ions.

Spectroscopic Techniques for Conjugate Analysis (e.g., NMR in context of structural confirmation of conjugates)

For instance, a ¹H NMR spectrum of the parent compound, 6-Maleimidocaproic Acid, shows characteristic peaks for the maleimide protons and the caproic acid chain, which can be monitored for changes upon conjugation. researchgate.net In the context of a protein conjugate, chemical shift perturbation mapping can be used. This involves comparing the NMR spectrum of the unconjugated protein with that of the conjugated protein. Changes in the chemical shifts of specific amino acid residues in the protein's spectrum can indicate their proximity to the conjugation site. broadpharm.com

While obtaining a full NMR structure of a large protein conjugate can be challenging, NMR is invaluable for confirming the covalent linkage and assessing the local structural integrity around the modification site. nih.gov

Chromatographic Purity and Characterization of Conjugated Species

Chromatographic techniques are essential for assessing the purity of this compound conjugates and for separating different conjugated species. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.gov

Different HPLC modes can be employed depending on the properties of the conjugate. For example, size-exclusion chromatography (SEC) can be used to separate the conjugated protein from unreacted small molecules and to detect any aggregation that may have occurred during the conjugation reaction. Reversed-phase HPLC (RP-HPLC) is effective for separating proteins based on their hydrophobicity. Since the 6-Maleimidocaproic acid linker adds a hydrophobic moiety, RP-HPLC can often resolve species with different numbers of attached linkers (the drug-to-antibody ratio in the case of antibody-drug conjugates). nih.gov

The purity of the starting material, 6-maleimidohexanoic acid, is often assessed by HPLC to be ≥98.0%, ensuring the quality of the subsequent conjugation reaction. sigmaaldrich.com The successful synthesis of 6-maleimidohexanoic acid active esters, including the pentafluorophenyl ester, has been confirmed using HPLC. nih.gov

Table 2: Analytical Techniques for this compound Conjugates

| Analytical Technique | Application | Information Obtained |

| Mass Spectrometry (MS) | Confirmation of conjugation and identification of modified residues. nih.govnih.gov | Precise mass of the conjugate, identity and location of cross-linked peptides. nih.gov |

| Tandem MS (MS/MS) | Confirmation of the exact site of linker attachment. nih.gov | Fragmentation patterns that pinpoint the modified amino acid. |

| NMR Spectroscopy | Structural confirmation of the conjugate. nih.govresearchgate.net | Information on the 3D structure and confirmation of covalent linkage. broadpharm.com |

| HPLC (SEC, RP-HPLC) | Purity assessment and separation of conjugated species. nih.govnih.gov | Detection of aggregates, separation of species with different drug-to-antibody ratios. nih.gov |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Linkers Incorporating 6-Maleimidocaproic acid-PFP ester Motifs

The linker component of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of their efficacy and selectivity. The rational design of next-generation linkers is moving beyond simple spacers to incorporate functionalities that optimize the physicochemical properties and biological activity of the entire molecule. The this compound motif, with its defined length and reactivity, serves as a valuable scaffold in this endeavor.

The length and composition of the linker are paramount for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent protein degradation. nih.gov The hexanoic acid chain of 6-maleimidocaproic acid provides a flexible yet defined spacer that can be systematically varied to achieve optimal ternary complex stability. Researchers are now employing computational modeling and structural biology to predict the ideal linker length and geometry for specific target-E3 ligase pairs. explorationpub.comnih.gov

Furthermore, the chemical nature of the linker influences properties such as solubility, cell permeability, and metabolic stability. explorationpub.com While the alkyl chain of 6-maleimidocaproic acid is relatively hydrophobic, it can be incorporated into more complex linker architectures that include polyethylene (B3416737) glycol (PEG) units or other hydrophilic moieties to enhance solubility and pharmacokinetic profiles. nih.gov The development of "linker toolboxes" containing a variety of linkers with different lengths, rigidities, and polarities allows for the empirical optimization of PROTAC performance. nih.gov

Table 1: Key Parameters in the Rational Design of Linkers Based on this compound

| Parameter | Influence on Bifunctional Molecule | Design Considerations |

| Linker Length | Ternary complex formation, degradation efficiency, target selectivity. nih.gov | Optimization through synthesis of a library of linkers with varying lengths. nih.gov Computational modeling to predict optimal distances. explorationpub.com |

| Composition | Solubility, cell permeability, metabolic stability, and pharmacokinetic properties. explorationpub.com | Incorporation of PEG, alkyl, or rigid moieties to tune hydrophilicity and rigidity. |

| Attachment Site | Stability of the ternary complex and efficiency of ubiquitin transfer. explorationpub.com | Analysis of solvent-exposed regions on the target protein and E3 ligase ligands. explorationpub.com |

| Flexibility/Rigidity | Conformational freedom to adopt an optimal orientation for ternary complex formation. | Introduction of rigid elements like alkynes or cyclic structures to constrain conformation. nih.gov |

High-Throughput Screening Approaches for Bioconjugation Optimization

The efficiency of bioconjugation reactions is critical for the synthesis of well-defined and potent therapeutic and diagnostic agents. High-throughput screening (HTS) methodologies are being increasingly adopted to rapidly optimize the conditions for conjugating molecules like this compound to proteins and other biomolecules. escholarship.orgbohrium.com

Combinatorial approaches, where libraries of compounds are screened in parallel, are particularly powerful for identifying optimal reaction parameters. escholarship.orgyoutube.com For instance, a library of peptides can be used as a model system to screen for the most reactive sequences for maleimide (B117702) conjugation under various buffer conditions, pH, and temperatures. escholarship.org Colorimetric and fluorescence-based assays can provide a rapid readout of conjugation efficiency, enabling the screening of thousands of reactions in a short time. bohrium.com

Mass spectrometry-based techniques are also invaluable for HTS, allowing for the precise identification and quantification of conjugated products. bohrium.com By using isotopically labeled reagents, multiple reactions can be pooled and analyzed simultaneously, significantly increasing throughput. These HTS approaches are not only accelerating the development of new bioconjugates but are also providing a deeper understanding of the factors that govern the reactivity of functional groups like maleimides and PFP esters.

Table 2: High-Throughput Screening Techniques for Bioconjugation

| Technique | Principle | Application in Bioconjugation Optimization |

| Combinatorial Peptide Libraries | Synthesis and screening of a large number of different peptide sequences. escholarship.org | Identifying optimal peptide sequences for site-specific modification with maleimides. escholarship.org |

| Colorimetric and Fluorescence Assays | Detection of a colored or fluorescent product upon successful conjugation. bohrium.com | Rapid, plate-based screening of reaction conditions and buffer components. |

| Mass Spectrometry (MS) | Separation and detection of molecules based on their mass-to-charge ratio. bohrium.com | Precise quantification of conjugate formation and identification of byproducts. |

| Design of Experiments (DoE) | Statistical methodology for systematically varying multiple reaction parameters. bohrium.com | Efficiently mapping the optimal reaction space for bioconjugation. |

Expanding the Scope of Targeted Degradation Beyond PROTACs and LYTACs

The success of PROTACs has spurred the development of other targeted degradation platforms that hijack different cellular degradation pathways. researchgate.netiacademic.info Bifunctional molecules are at the heart of these emerging technologies, and linkers based on this compound can be readily adapted for these novel applications.

Autophagy-Targeting Chimeras (AUTACs) are bifunctional molecules that induce the degradation of cytosolic proteins and organelles through the autophagy-lysosome pathway. iacademic.info An AUTAC consists of a target-binding ligand and an autophagy-targeting moiety connected by a linker. The dual reactivity of this compound makes it an ideal candidate for synthesizing AUTACs, enabling the conjugation of a target-specific antibody fragment (via the maleimide-thiol reaction) to an autophagy-inducing peptide (via the PFP ester-amine reaction).

Deubiquitinase-Targeting Chimeras (DUBTACs) represent another exciting frontier. Instead of promoting degradation, DUBTACs recruit deubiquitinating enzymes to a target protein to remove ubiquitin chains and rescue it from proteasomal degradation. symeres.com This approach could be valuable for treating diseases caused by excessive protein degradation. The modular nature of this compound allows for the straightforward synthesis of DUBTACs by linking a target-binding ligand to a DUB-recruiting molecule.

The versatility of this crosslinker will undoubtedly facilitate the exploration of these and other "-TAC" technologies, expanding the toolbox for manipulating protein fate within the cell.

Advanced Applications in Bioimaging and Biosensing

The unique reactivity of the maleimide and PFP ester groups also positions this compound as a valuable tool in the development of advanced bioimaging probes and biosensors.

In the realm of bioimaging , the maleimide group can be used to site-specifically attach fluorescent dyes or quantum dots to proteins containing a cysteine residue. The rational design of maleimide-based dyes has led to the development of probes with tunable fluorescence properties, including solvafluorochromism, where the emission wavelength is sensitive to the local environment. rsc.org This allows for the creation of sensors that can report on changes in protein conformation or binding events. Furthermore, bifunctional chelators containing a maleimide group have been synthesized for the coordination of radiometals like technetium and rhenium, enabling the development of targeted radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. nih.gov

For biosensing , the ability to create specific protein-protein or protein-surface conjugates is crucial. Heterobifunctional crosslinkers like this compound are used to immobilize antibodies or other capture proteins onto sensor surfaces, such as those used in surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA). thermofisher.com The controlled orientation and density of the immobilized proteins, facilitated by the specific chemistries of the crosslinker, can significantly enhance the sensitivity and specificity of the biosensor.

The ongoing research into novel applications for this compound and related bifunctional linkers promises to yield a new generation of sophisticated tools for dissecting complex biological processes and for the development of more effective and targeted therapies and diagnostics.

Q & A

Q. What are the primary applications of 6-Maleimidocaproic acid-PFP ester in bioconjugation chemistry?

The compound is widely used to create stable covalent bonds between thiol-containing biomolecules (e.g., cysteine residues in proteins) and amine-containing ligands (e.g., antibodies, peptides). The maleimide group reacts selectively with free thiols, while the pentafluorophenyl (PFP) ester reacts efficiently with primary amines. This dual functionality enables precise conjugation in applications such as antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .

Q. How should this compound be stored to maintain stability?

For long-term stability, store the compound at ≤-20°C in a desiccated environment to prevent hydrolysis of the PFP ester. Aliquot the reagent to avoid freeze-thaw cycles, as moisture and elevated temperatures accelerate degradation. Short-term use (e.g., during experiments) requires dissolution in anhydrous organic solvents like DMF or DMSO to minimize side reactions .

Q. What experimental parameters influence the efficiency of conjugation using this reagent?

Key parameters include:

- pH : Optimal thiol reactivity occurs at pH 6.5–7.5, while amine reactivity (via PFP ester) is efficient at pH 8.0–9.0.

- Molar ratio : A 1.2–2.0 molar excess of the reagent relative to the target biomolecule ensures complete conjugation.

- Temperature : Reactions are typically performed at 4°C (to preserve protein stability) or room temperature (for faster kinetics). Post-reaction, excess reagent can be removed via size-exclusion chromatography or dialysis .

Advanced Research Questions

Q. How can researchers address conflicting reports on the solubility of this compound in aqueous buffers?

While the PFP ester is hydrophobic, its solubility in aqueous systems can be improved by:

- Pre-dissolving the compound in a minimal volume of DMSO or DMF (≤5% v/v in the final reaction mixture).

- Using sulfonated variants (e.g., Sulfo-EMCS) for enhanced water solubility . Contradictions in solubility data may arise from differences in buffer composition (e.g., presence of detergents) or reagent purity. Validate solubility empirically using dynamic light scattering (DLS) or UV-Vis spectroscopy to detect aggregation .

Q. What strategies optimize the synthesis of PROTACs using this linker?

PROTAC synthesis requires sequential conjugation:

- Ligand-PFP ester reaction : Attach the E3 ligase-recruiting ligand to the linker’s amine-reactive PFP ester.

- Maleimide-thiol coupling : Conjugate the warhead (e.g., a kinase inhibitor) via cysteine residues. Critical considerations:

Q. How do researchers reconcile discrepancies in reported reaction yields for ADC synthesis?

Yield variations often stem from:

- Thiol accessibility : Ensure reducing agents (e.g., TCEP) are used to maintain free cysteines in antibodies.

- Steric hindrance : Optimize linker length (6-carbon spacer in this case) to balance flexibility and stability .

- Analytical methods : Compare yields using LC-MS for small molecules and SDS-PAGE/Western blot for ADCs. Contradictory data may arise from differences in quantification techniques (e.g., UV absorbance vs. radiometric assays) .

Q. What are the best practices for troubleshooting maleimide hydrolysis during long-term reactions?

Maleimide hydrolysis (leading to non-reactive maleamic acid) can be mitigated by:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent CO₂-induced pH shifts.

- Adding stabilizing agents like 1,4-dithiothreitol (DTT) at low concentrations (≤1 mM).

- Monitoring hydrolysis kinetics via NMR or MALDI-TOF to adjust reaction timelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound in organic solvents?

Discrepancies in stability reports (e.g., DMSO vs. acetonitrile) may relate to:

- Solvent purity : Trace water in solvents accelerates PFP ester hydrolysis. Use anhydrous solvents with molecular sieves.

- Temperature : Storage at -80°C vs. -20°C significantly impacts degradation rates. Validate stability using LC-MS to track degradation products (e.g., free maleimidocaproic acid) over time .

Methodological Recommendations

- Characterization : Use MALDI-TOF or ESI-MS to confirm conjugation efficiency and product integrity .

- In vitro testing : Assess biological activity in relevant models (e.g., cancer cell lines for ADCs, ubiquitination assays for PROTACs) .

- Data reporting : Include detailed reaction conditions (pH, temperature, solvent ratios) to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.